molecular formula C18H24ClN5O B2589618 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride CAS No. 2418593-22-1

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride

Cat. No. B2589618
CAS RN: 2418593-22-1
M. Wt: 361.87
InChI Key: KWHRVYIUCYNOML-SSPJITILSA-N
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Description

The compound “N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, a cyclohexyl group, which is a cycloalkane, and a triazole group, which is a heterocyclic compound containing nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene and cyclohexyl groups suggests that the compound has a fairly rigid and complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The amino group, for example, is a common site of reactivity in many organic compounds. The triazole ring might also participate in various chemical reactions .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

This compound has been identified as a potential antagonist for the neurokinin-1 (NK-1) receptor . NK-1 receptors are involved in various physiological processes, including pain perception, inflammation, and stress responses. By acting as an antagonist, this compound could help modulate these processes and has therapeutic potential in treating conditions like chronic pain, nausea, and anxiety.

Organocatalysis

The chiral centers present in the compound make it a candidate for use in asymmetric organocatalysis . Organocatalysts are crucial for inducing chirality in chemical reactions, which is essential for the synthesis of enantiomerically pure pharmaceuticals. This compound could be used to develop new catalytic methods that are more efficient and environmentally friendly.

Substance P Inhibition

Substance P is a neuropeptide associated with inflammatory processes and pain transmission. The compound could inhibit the action of Substance P, thereby offering a new approach to treat inflammatory diseases and providing relief from pain .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O.ClH/c19-17-14-9-5-4-6-12(14)10-15(17)20-18(24)16-11-23(22-21-16)13-7-2-1-3-8-13;/h4-6,9,11,13,15,17H,1-3,7-8,10,19H2,(H,20,24);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHRVYIUCYNOML-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)NC3CC4=CC=CC=C4C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C=C(N=N2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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